6-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-d]pyrimidine core, substituted with methoxyphenyl and dimethoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylaminopyridine (DMAP) and anhydrous dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its chemoselective properties.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene: A donor-acceptor fluorophore with excellent redox properties.
2-Methoxyphenol derivatives: Compounds containing the 2-methoxyphenol moiety with antioxidant activity.
Uniqueness
6-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups and its potential applications across multiple scientific disciplines. Its structural complexity and reactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H27N3O5 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H27N3O5/c1-26-19-15-28(13-12-16-6-11-20(32-4)21(14-16)33-5)23(17-7-9-18(31-3)10-8-17)22(19)24(29)27(2)25(26)30/h6-11,14-15H,12-13H2,1-5H3 |
InChI Key |
SNKPTONCMDPONG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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